



# The Pharmacological Profile of AMX0035 (Sodium Phenylbutyrate and Taurursodiol): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AMX12006  |           |
| Cat. No.:            | B10856058 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

ID: **AMX12006** (AMX0035) Compound: A co-formulated oral fixed-dose combination of sodium phenylbutyrate (PB) and taurursodiol (TURSO), also known as tauroursodeoxycholic acid (TUDCA). Status: Formerly approved for the treatment of Amyotrophic Lateral Sclerosis (ALS) under the brand names RELYVRIO™ in the U.S. and ALBRIOZA™ in Canada. Amylyx Pharmaceuticals has voluntarily discontinued this program and removed the product from the market following the results of the Phase 3 PHOENIX trial.

## **Executive Summary**

AMX0035 was a neuroprotective therapy designed to synergistically target two key pathological pathways implicated in neuronal cell death: endoplasmic reticulum (ER) stress and mitochondrial dysfunction. The combination of a chemical chaperone/histone deacetylase (HDAC) inhibitor and a bile acid aimed to slow disease progression in neurodegenerative conditions, primarily investigated in Amyotrophic Lateral Sclerosis (ALS). Initial Phase 2 (CENTAUR) data showed a statistically significant slowing of functional decline and a survival benefit in ALS patients. However, these findings were not replicated in the larger, confirmatory Phase 3 (PHOENIX) trial, which did not meet its primary or secondary endpoints. This guide provides a comprehensive technical overview of the pharmacological properties of AMX0035, its mechanism of action, clinical trial data, and the experimental methodologies employed in its evaluation.



## **Mechanism of Action**

AMX0035's therapeutic rationale was based on a dual-component approach to mitigate neuronal cell death by targeting two distinct but interconnected cellular stress pathways.[1]

- Sodium Phenylbutyrate (PB): This small molecule acts through two primary mechanisms.
  Firstly, as a chemical chaperone, it helps to improve protein folding and prevent the aggregation of misfolded proteins, thereby reducing stress on the endoplasmic reticulum.[2]
  [3][4] Secondly, PB is a pan-histone deacetylase (HDAC) inhibitor, which can epigenetically modulate the expression of genes involved in cellular stress responses and survival.[2][5] By alleviating ER stress, PB is hypothesized to inhibit the Unfolded Protein Response (UPR), a pathway that can trigger apoptosis when chronically activated.
- Taurursodiol (TURSO/TUDCA): This hydrophilic bile acid is known to have cytoprotective properties, particularly related to mitochondrial health. TURSO is thought to integrate into mitochondrial membranes, enhancing their stability and increasing the threshold for apoptotic cell death.[6][7] It works by preventing the translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane, which in turn inhibits the release of cytochrome c and subsequent caspase activation.[8]

The synergistic hypothesis is that by simultaneously reducing ER stress with PB and inhibiting mitochondrial-mediated apoptosis with TURSO, AMX0035 could offer greater neuroprotection than either compound alone.[9]

## **Signaling Pathway Diagram**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. amylyx.com [amylyx.com]
- 3. Trial of Sodium Phenylbutyrate—Taurursodiol for Amyotrophic Lateral Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Sodium Phenylbutyrate and Taurursodiol: MedlinePlus Drug Information [medlineplus.gov]
- 6. Effect of sodium phenylbutyrate/taurursodiol on tracheostomy/ventilation-free survival and hospitalisation in amyotrophic lateral sclerosis: long-term results from the CENTAUR trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Amylyx Pharmaceuticals Announces Completion of Enrollment in the PEGASUS Trial of AMX0035 in Alzheimer's Disease | Amylyx [amylyx.com]
- To cite this document: BenchChem. [The Pharmacological Profile of AMX0035 (Sodium Phenylbutyrate and Taurursodiol): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856058#pharmacological-properties-of-amx12006]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com